6alpha-Methyl Prednisone 21-Acetate is a synthetic derivative of the naturally occurring hormone cortisol, classified as a corticosteroid. This compound is primarily used for its anti-inflammatory and immunosuppressive properties, making it effective in treating various medical conditions such as allergies, autoimmune disorders, and inflammatory diseases. The compound is characterized by the presence of a methyl group at the 6-alpha position and an acetate ester at the 21 position, which enhances its potency compared to its parent compound, prednisone.
6alpha-Methyl Prednisone 21-Acetate belongs to the class of glucocorticoids, which are steroid hormones that regulate a wide range of physiological processes. It is synthesized from prednisolone, a closely related corticosteroid. The compound's unique structure allows it to exert more potent anti-inflammatory effects while exhibiting reduced mineralocorticoid activity compared to other corticosteroids like hydrocortisone.
The synthesis of 6alpha-Methyl Prednisone 21-Acetate typically involves several key steps:
These reactions are generally conducted under controlled conditions to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and quality control during industrial production .
The molecular formula for 6alpha-Methyl Prednisone 21-Acetate is , with a molecular weight of approximately 416.51 g/mol. The compound features:
The structural modifications contribute to its enhanced pharmacological properties compared to other corticosteroids.
6alpha-Methyl Prednisone 21-Acetate can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific therapeutic applications or for synthesizing analogs with varied properties.
The mechanism of action of 6alpha-Methyl Prednisone 21-Acetate involves its interaction with glucocorticoid receptors within cells. Upon administration, the compound diffuses across cellular membranes and binds to these receptors, forming a receptor-ligand complex that translocates into the nucleus. Here, it modulates gene expression by:
This multifaceted mechanism results in significant reductions in inflammation and immune responses, making it effective in treating conditions like asthma, rheumatoid arthritis, and allergic reactions.
These properties are crucial for determining suitable formulations for pharmaceutical applications .
6alpha-Methyl Prednisone 21-Acetate has several scientific uses:
The compound's unique structural characteristics enhance its therapeutic potential while minimizing adverse effects compared to traditional corticosteroids .
The historical trajectory of 6alpha-Methyl Prednisone 21-Acetate is intrinsically linked to the mid-20th century explosion in corticosteroid research. Following the isolation of cortisone and cortisol in the 1930s-1940s, pharmaceutical chemists pursued structural modifications to enhance anti-inflammatory potency while minimizing mineralocorticoid side effects. The introduction of a methyl group at the C6 position emerged as a pivotal innovation, first realized in methylprednisolone (FDA-approved in 1957 by The Upjohn Company, now Viatris) [1] [3]. This modification demonstrated approximately 20% greater glucocorticoid receptor binding affinity compared to its predecessor, prednisolone, establishing the pharmacological value of C6 alkylation [3].
The subsequent development of esterified derivatives, particularly the 21-acetate form, addressed critical pharmaceutical challenges. Esterification served dual purposes:
Table 1: Key Historical Milestones in C6-Methylated Corticosteroid Development
Year | Development | Significance |
---|---|---|
1957 | FDA approval of methylprednisolone (Upjohn) | First commercially available 6α-methyl glucocorticoid [1] [3] |
1960s | Introduction of methylprednisolone acetate (Depo-Medrol) | Created first long-acting depot formulation via 21-esterification [6] |
1993 | Synthesis of methylprednisolone aceponate | Advanced diester (17α-propionate/21-acetate) for topical use [5] |
Industrial production scaled rapidly following these innovations, with methylprednisolone derivatives exceeding 3 million annual prescriptions in the US by 2022 [1]. The chemical synthesis pathway typically involves microbial 11β-hydroxylation of steroid intermediates followed by selective acetylation—a process optimized for industrial-scale manufacturing that also applies to 6alpha-Methyl Prednisone 21-Acetate [5] [7].
The structural evolution from prednisone to 6alpha-Methyl Prednisone 21-Acetate involves two critical chemical modifications that profoundly influence molecular behavior:
Core Steroid Skeleton:
Table 2: Comparative Structural and Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Water Solubility |
---|---|---|---|---|
Prednisone | C₂₁H₂₆O₅ | 358.43 | Δ¹⁴-diene, 3,11,20-trione | Low |
Methylprednisolone | C₂₂H₃₀O₅ | 374.48 | 6α-methyl, Δ¹⁴-diene, 11β,17α-diol-3,20-dione | Moderate |
Methylprednisolone acetate | C₂₄H₃₂O₆ | 416.51 | 6α-methyl, 21-acetate ester | Very low |
6α-Methyl Prednisone 21-Acetate* | C₂₄H₃₂O₆ | 416.51 | 6α-methyl, Δ¹⁴-diene, 11-ketone, 21-acetate | Very low |
Note: Structural data extrapolated from methylprednisolone acetate [4] [6] [7]
Stereochemical Considerations:The 6α-methyl configuration (axial orientation below the ring plane) induces significant conformational distortion in the A-ring. This distortion enhances binding to the glucocorticoid receptor's ligand-binding domain by optimizing van der Waals contacts with Phe623 and Leu753 residues. The 21-acetate ester adopts an equatorial orientation, positioning it for efficient hydrolysis by carboxylesterases in target tissues [3] [6].
Spectroscopic Identification:Critical analytical markers distinguish these compounds:
These structural features make 6alpha-Methyl Prednisone 21-Acetate a unique molecular entity with hybrid characteristics of both early glucocorticoids and modern engineered analogs [6] [7].
Pharmacological Mechanisms
6alpha-Methyl Prednisone 21-Acetate functions as a prodrug that requires in vivo hydrolysis to the active 6alpha-methyl prednisolone. Its primary mechanisms include:
The 6α-methyl group confers approximately 1.2-1.5× greater receptor binding affinity compared to non-methylated analogs, while the 21-acetate moiety delays systemic absorption, making the compound particularly valuable for localized therapy [6].
Industrial and Research Applications
Pharmaceutical Manufacturing:
Veterinary Medicine:
Chemical Research:
Patent Landscape:Over 30 patents reference 6alpha-methyl corticosteroid derivatives, covering:
Table 3: Industrial Applications and Formulations
Application Sector | Use Case | Technical Advantage |
---|---|---|
Pharmaceutical | Reference standard for QC testing | Certified material traceable to USP/EP/BP [7] |
Veterinary Medicine | Depot injection formulations | Prolonged duration (3-4 weeks per IM dose) [2] |
Chemical Synthesis | Precursor for diester corticosteroids | Enables selective 17α-esterification [5] |
Analytical Science | HPLC/GC calibration standard | Neat material with defined purity >99% [7] |
This compound exemplifies how strategic molecular modifications create derivatives with specialized applications beyond conventional therapeutics, cementing their role in both laboratory and industrial settings [5] [6] [7].
Comprehensive Compound Nomenclature
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1